![molecular formula C28H25FN6O2 B2821591 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031595-05-7](/img/no-structure.png)
8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C28H25FN6O2 and its molecular weight is 496.546. The purity is usually 95%.
BenchChem offers high-quality 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quality Control and Antimalarial Research
A study focused on the development of quality control methods for a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting its potential as an antimalarial agent. This research underscores the significance of establishing quality control measures for novel compounds, which could extend to those structurally related to "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" for their further study and application in antimalarial efforts (Danylchenko et al., 2018).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of quinazoline derivatives, indicating the potential of these compounds in developing new antimicrobial agents. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity (Babu et al., 2015). These findings suggest that compounds like "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" could be explored for their antimicrobial properties.
Synthesis and Characterization for Pharmaceutical Applications
Research on the synthesis, characterization, and antibacterial activity of terazosin hydrochloride and its derivatives provides a framework for understanding how quinazoline derivatives can be developed and analyzed for pharmaceutical uses. This includes exploring their potential antibacterial properties and developing methods for their synthesis and quality control (Kumar et al., 2021). Similar methodologies could apply to compounds structurally related to "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one," highlighting their relevance in drug development and quality control.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-fluoroaniline with 2-chloroacetyl chloride to form 2-(2-fluorophenyl)acetamide. This intermediate is then reacted with 4-(2,5-dimethylphenyl)piperazine to form 8-(4-(2,5-dimethylphenyl)piperazin-1-yl)acetamido-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one. The final step involves the reaction of the intermediate with phosgene to form the desired compound.", "Starting Materials": [ "2-fluoroaniline", "2-chloroacetyl chloride", "4-(2,5-dimethylphenyl)piperazine", "phosgene" ], "Reaction": [ "Step 1: Reaction of 2-fluoroaniline with 2-chloroacetyl chloride in the presence of a base to form 2-(2-fluorophenyl)acetamide.", "Step 2: Reaction of 2-(2-fluorophenyl)acetamide with 4-(2,5-dimethylphenyl)piperazine in the presence of a coupling agent to form 8-(4-(2,5-dimethylphenyl)piperazin-1-yl)acetamido-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one.", "Step 3: Reaction of the intermediate with phosgene in the presence of a base to form the desired compound." ] } | |
CAS-Nummer |
1031595-05-7 |
Produktname |
8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
Molekularformel |
C28H25FN6O2 |
Molekulargewicht |
496.546 |
IUPAC-Name |
8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C28H25FN6O2/c1-17-7-8-18(2)23(15-17)33-11-13-34(14-12-33)28(37)19-9-10-21-24(16-19)35-26(30-27(21)36)25(31-32-35)20-5-3-4-6-22(20)29/h3-10,15-16,32H,11-14H2,1-2H3 |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



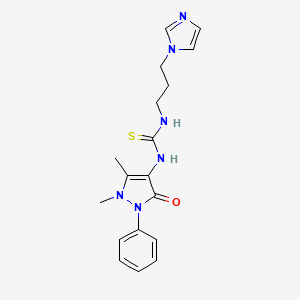
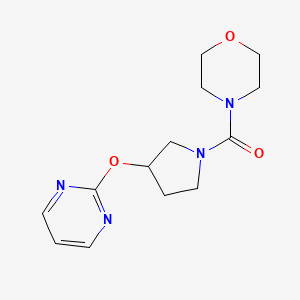
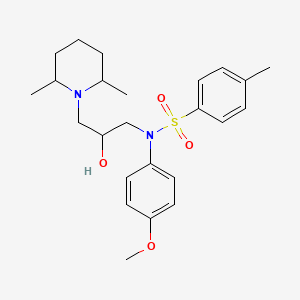
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2821513.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821515.png)
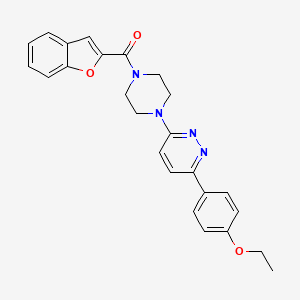
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)
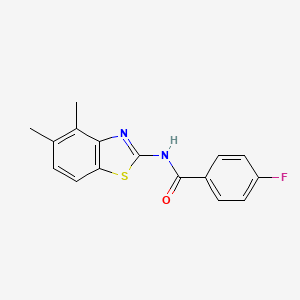
![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)
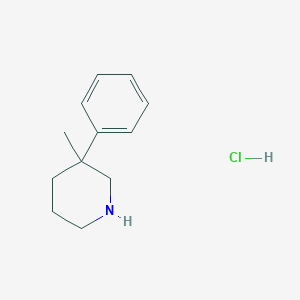
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2821525.png)


